![molecular formula C10H10N2O4S B2752182 Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate CAS No. 33621-21-5](/img/structure/B2752182.png)

Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, also known as EFSA, is a compound that has been studied extensively for its potential applications in scientific research. EFSA is a small molecule, consisting of a furan ring, an oxadiazole ring, and an acetate group. EFSA has been found to possess various biochemical and physiological effects, which makes it a useful tool for researchers in many fields.

Aplicaciones Científicas De Investigación

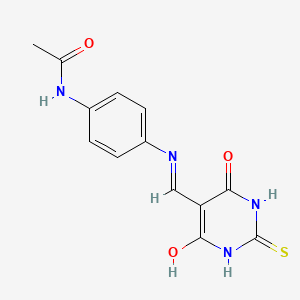

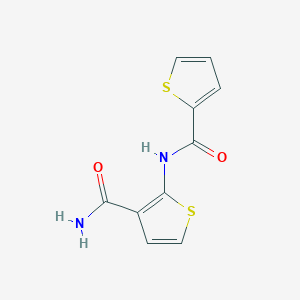

Synthesis and Antimicrobial Evaluation

One area of research involving this compound is its synthesis and evaluation for antimicrobial properties. Derivatives of 1,3,4-oxadiazoles, including Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, have been synthesized and tested for their antimicrobial efficacy. These compounds have shown notable antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential in developing new antimicrobial agents (Jafari et al., 2017).

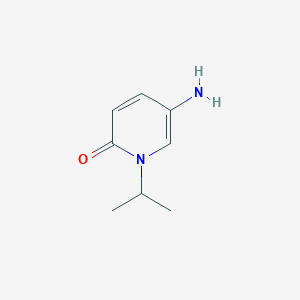

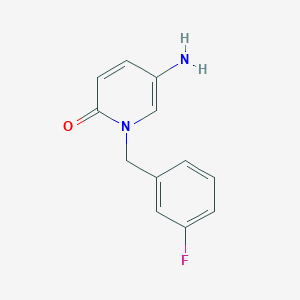

Molecular Structure Analysis

Another significant aspect of research is the detailed molecular structure analysis of Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate. Studies have characterized its molecular structure, showcasing the orientation of its planar units and the stabilization by weak intermolecular hydrogen bonds. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds, which can be pivotal in their application across various fields of chemistry and materials science (Zareef et al., 2008).

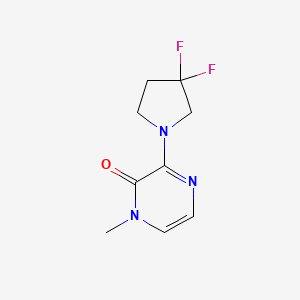

Vasodilator Action of Furoxans

Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is structurally related to furoxans, compounds known for their vasodilator actions. Research in this area has demonstrated the ability of furoxans to increase coronary flow in isolated heart preparations, mediated by the generation of nitric oxide (NO) following chemical reaction with thiols. This highlights the potential therapeutic applications of such compounds in cardiovascular diseases (Feelisch et al., 1992).

Synthesis and Pharmacological Evaluation

Further research has involved the synthesis of N-substituted derivatives of 1,3,4-oxadiazole, exploring their potential as anti-bacterial agents. These studies provide insights into the structure-activity relationship, showing that certain derivatives exhibit significant antibacterial activities. Such findings are vital for the development of new antibacterial drugs, addressing the growing concern of antibiotic resistance (Siddiqui et al., 2014).

Transition Metal Chelates Studies

The compound and its derivatives have also been studied for their ability to form chelates with transition metals. Such chelates have been evaluated for their antifungal activities, indicating the broad spectrum of biological activities possessed by these compounds. Understanding the chelating properties can open new pathways in the synthesis of metal-based drugs and materials with specific biological functions (Varde & Acharya, 2017).

Mecanismo De Acción

Mode of Action

It is known that the compound contains a furan ring, which is a common structural motif in many biologically active compounds . The furan ring may interact with biological targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions .

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biological processes, including anti-inflammatory, antibacterial, and anticancer activities .

Pharmacokinetics

The compound’s molecular weight (25426 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Furan derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer effects .

Propiedades

IUPAC Name |

ethyl 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-2-14-8(13)6-17-10-12-11-9(16-10)7-4-3-5-15-7/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUKYNXAVNQVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(O1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2752099.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B2752107.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2752109.png)

![(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2752112.png)

![N-(4-methoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2752114.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/no-structure.png)